molecular formula C7H13NO B1204225 1-Acetylpiperidine CAS No. 618-42-8

1-Acetylpiperidine

Cat. No. B1204225
CAS RN: 618-42-8
M. Wt: 127.18 g/mol
InChI Key: KDISMIMTGUMORD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetylpiperidine is an N-acylpiperidine, a type of piperidine in which the hydrogen attached to the nitrogen is replaced by an acetyl group . It is also known as a monocarboxylic acid amide . This compound is used as a reactant in the preparation of benzopyranones and pyrimidoisoquinolinones for DNA-dependent protein kinase inhibitory activity .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A potential biocatalytic approach to the synthesis of this privileged scaffold would be the asymmetric dearomatization of activated pyridines .


Chemical Reactions Analysis

1-Acetylpiperidine is a compound with the molecular formula C7H13NO . It has an average mass of 127.184 Da and a monoisotopic mass of 127.099716 Da . In terms of chemical reactions, piperidines have been involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

1-Acetylpiperidine has a molecular formula of C7H13NO . It has an average mass of 127.184 Da and a monoisotopic mass of 127.099716 Da .

Scientific Research Applications

  • Pharmaceutical Industry

    • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
    • Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
  • Drug Discovery

    • Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .
    • Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .
    • Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
  • Synthesis of Moxifloxacin Chiral Intermediate

    • A semi-rational engineering approach was successfully applied to tailor CALB for efficient synthesis of the moxifloxacin chiral intermediate through enzymatic resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate .
  • Anticancer Agents

    • Piperidine derivatives are being utilized in different ways as anticancer agents .
    • Compounds with piperidine moiety show a wide variety of biologic activities .
    • Several piperidine alkaloids isolated from natural herbs, were found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
  • Antiviral Agents

    • Piperidine derivatives are also used as antiviral agents .
    • They have shown promising results in the treatment of various viral infections .
  • Antimalarial Agents

    • Piperidine derivatives are being utilized as antimalarial agents .
    • They have shown significant activity against malaria, a disease caused by parasites that enter the body through the bite of a mosquito .
  • Antimicrobial Agents

    • Piperidine derivatives are also used as antimicrobial agents .
    • They have shown promising results in the treatment of various microbial infections .
  • Antifungal Agents

    • Piperidine derivatives are being utilized as antifungal agents .
    • They have shown significant activity against various types of fungi .
  • Antihypertension Agents

    • Piperidine derivatives are being utilized as antihypertension agents .
    • They have shown significant activity in controlling high blood pressure .

Safety And Hazards

The safety data sheet for 1-Acetylpiperidine-4-carboxylic acid, a related compound, indicates that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-piperidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-7(9)8-5-3-2-4-6-8/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDISMIMTGUMORD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060679
Record name Piperidine, 1-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetylpiperidine

CAS RN

618-42-8
Record name 1-Acetylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=618-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Acetylpiperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-ACETYLPIPERIDINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanone, 1-(1-piperidinyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Piperidine, 1-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 1-piperidyl ketone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.592
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Acetylpiperidine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YC8YEW5QR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

As starting compound in the process of the invention there is used as 1-acyl-2-alkoxypiperidine or pyrrolidine of the formula II, which is preferably obtained by electrochemical alkoxylation of 1-acyl-piperidine or pyrrolidine. The latter compounds can be obtained, for example, by reacting piperidine or pyrrolidine with an acylating agent, for example an acid chloride, an acid anhydride or an ester; there are mentioned, for example, the reactions of piperidine with a formic acid methyl ester (K. Auwers, Z.f. physik. Chemie, 15, 45 (1894) or acetic anhydride (A. W. Hofmann, Ber.Deut.Chem.Ges., 16, 588 (1883), in which 1-formylpiperidine or 1-acetylpiperidine is obtained in a yield of about 96%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
acid anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Acetylpiperidine
Reactant of Route 2
Reactant of Route 2
1-Acetylpiperidine
Reactant of Route 3
Reactant of Route 3
1-Acetylpiperidine
Reactant of Route 4
Reactant of Route 4
1-Acetylpiperidine
Reactant of Route 5
Reactant of Route 5
1-Acetylpiperidine
Reactant of Route 6
Reactant of Route 6
1-Acetylpiperidine

Citations

For This Compound
201
Citations
V Vecchietti, A Giordani, G Giardina… - Journal of medicinal …, 1991 - ACS Publications
1 Reagents:(a)(Me) 2NH, NaCNBH3, MeOH/NaOH, room temperature;(b) H2/Pt02, AcOH/CF3COOH, 50 psi, 60 C;(c) 3, 4-Cl2C6H3CH2COCl, CHC13, K2C03, room temperature. acetyl …
Number of citations: 108 pubs.acs.org
P Ramesh, T Harini, NW Fadnavis - Organic Process Research & …, 2015 - ACS Publications
(2S,3R)-Dimethyl 1-acetylpiperidine-2,3-dicarboxylate, a valuable intermediate for moxifloxacin, was prepared by CAL B catalyzed kinetic resolution of the racemic diester. The reaction …
Number of citations: 24 pubs.acs.org
JW Shen, JM Qi, XJ Zhang, ZQ Liu… - Catalysis Science & …, 2018 - pubs.rsc.org
Candida antarctica lipase B (CALB) is a versatile and robust lipase with high activity and enantioselectivity in the resolution of alcohols and amines. Poor specific activity toward …
Number of citations: 23 pubs.rsc.org
JW Shen, JM Qi, XJ Zhang, ZQ Liu… - … Process Research & …, 2019 - ACS Publications
Candida antarctica lipase B (CALB) is a robust biocatalyst for production of chemicals. In this study, an engineered lipase B (CALB-I189K) was covalently immobilized onto a …
Number of citations: 13 pubs.acs.org
M Shibano, S Nakamura, M Kubori… - Chemical and …, 1998 - jstage.jst.go.jp
… (1) and (2R)-2-{(1S, 2S)-1, 2-dihydroxy-8-[(2R, 3R, 4R, 5R)-5-(2-hydroxymethyl-3, 4-dihydroxy-1-acetylpyrrolidinyl)] octyl}-1-acetylpiperidine (2), respectively, by spectroscopic and …
Number of citations: 34 www.jstage.jst.go.jp
S Fogal, E Bergantino, R Motterle - ChemistrySelect, 2022 - Wiley Online Library
This work presents the enantioselective resolution of a water‐soluble racemic mixture of cis‐dimethyl 1‐acetylpiperidine‐2,3‐dicarboxylate catalyzed by Candida antarctica lipase B. …
김정옥, 김영숙, 이종호, 김무남, 이숙희, 문숙희… - 한국식품영양과 …, 1992 - dbpia.co.kr
… 1-Acetylpiperidine formed during roasting mugwort leaves exhibited mutagenic activities. When the mutagens and antimutagens were mixed, the mixture reduced the mutagenicity of …
Number of citations: 89 www.dbpia.co.kr
YS Kim, JH Lee, MN Kim, WG Lee… - … -KOREAN SOCIETY OF …, 1994 - koreascience.kr
… Eleven compounds incucluding benzaldehyde, pinene, myrcene, cineole, 2-phrrolidinonoe, camphor, thujong, 1-acetylpiperidine, caryophyllene, coumarin, and farnesol among the …
Number of citations: 36 koreascience.kr
X Cai, JW Shen, Y Qiang, J Hua, ZQ Ma, ZQ Liu… - Engineering, 2022 - Elsevier
… (100 mmol∙L −1 calcium chloride and 20 g∙L −1 dimethyl 1-acetylpiperidine-2R,3S-dicarboxylate (2R,3S)-1 or dimethyl 1-acetylpiperidine-2S,3R-dicarboxylate (2S,3R)-1), 20 μL …
Number of citations: 1 www.sciencedirect.com
S Tsuboi, Y Nooda, A Takeda - The Journal of Organic Chemistry, 1984 - ACS Publications
… Thermal condensation of propargyl alcohols with acetals of 1-acetylpyrrolidine and 1-acetylpiperidine gave 3,4-dienamides in good yields. Alumina promotedthe rearrangement of d-…
Number of citations: 28 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.